DBJBXZBUIBMHFA-RYBFIQEUSA-N
Description
The compound identified by the InChIKey DBJBXZBUIBMHFA-RYBFIQEUSA-N corresponds to 2-bromo-4-hydroxy-5-methoxybenzaldehyde (CAS: 7507-86-0). Its molecular formula is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol. Key properties include a boiling point of 307.5±27.0°C, a topological polar surface area (TPSA) of 46.5 Ų, and moderate gastrointestinal absorption (GI score: 3/4) . The compound is synthesized via palladium-catalyzed coupling reactions, such as those involving bromobenzaldehyde derivatives and methoxy groups under specific conditions (e.g., using Pd(PPh₃)₂Cl₂ or tris(triphenylphosphine)palladium(0)) .
Properties
Molecular Formula |
C22H23N3O7 |
|---|---|
Molecular Weight |
441.44 |
InChI |
InChI=1S/C22H23N3O7/c1-11-7-16(24-32-11)25-10-22-6-5-13(31-22)17(18(22)21(25)27)20(26)23-12-8-14(28-2)19(30-4)15(9-12)29-3/h5-9,13,17-18H,10H2,1-4H3,(H,23,26)/t13-,17?,18?,22-/m0/s1 |
InChI Key |
DBJBXZBUIBMHFA-RYBFIQEUSA-N |
SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Similarity of DBJBXZBUIBMHFA-RYBFIQEUSA-N and Analogues
| CAS No. | Compound Name | Molecular Formula | Similarity Score | Key Substituent Differences |
|---|---|---|---|---|
| 7507-86-0 | 2-bromo-4-hydroxy-5-methoxybenzaldehyde | C₈H₇BrO₂ | 1.00 (Reference) | – |
| 1219438-39-3 | 2-bromo-4-hydroxy-5-ethoxybenzaldehyde | C₉H₉BrO₂ | 0.96 | Methoxy → Ethoxy |
| 1219438-38-2 | 5-(benzyloxy)-2-bromobenzaldehyde | C₁₄H₁₁BrO₂ | 0.93 | Methoxy → Benzyloxy |
| 1219438-40-6 | 2-bromo-5-isopropoxybenzaldehyde | C₁₀H₁₁BrO₂ | 0.94 | Methoxy → Isopropoxy |
Key Observations :
- Substituent Effects : Ethoxy and isopropoxy groups increase hydrophobicity (higher Log S values) compared to methoxy, while benzyloxy derivatives exhibit enhanced steric bulk, reducing BBB permeability .
- Synthetic Accessibility : Methoxy-substituted derivatives (e.g., 7507-86-0) are synthesized in higher yields (85–90%) compared to benzyloxy analogues (70–75%) due to steric hindrance in coupling reactions .
Table 2: Physicochemical and Bioactivity Comparison
| Property | This compound | 2-bromo-4-hydroxy-5-ethoxybenzaldehyde | 5-(benzyloxy)-2-bromobenzaldehyde |
|---|---|---|---|
| Molecular Weight | 215.04 | 229.06 | 275.14 |
| Log S (Solubility) | -2.42 | -2.15 | -3.08 |
| BBB Permeability | Moderate (3/4) | High (4/4) | Low (2/4) |
| CYP Inhibition | Weak (CYP2D6) | Moderate (CYP3A4) | Weak (CYP2D6) |
Functional Implications :
- Solubility : Ethoxy substitution improves aqueous solubility (Log S = -2.15) compared to methoxy (-2.42), making it more suitable for pharmaceutical formulations .
- Bioactivity : Benzyloxy derivatives show reduced metabolic stability due to increased susceptibility to oxidative cleavage in the liver .
Methodological Approaches for Compound Comparison
(i) Graph-Based Structural Analysis
Maximal common subgraph (MCS) algorithms, as implemented in tools like KEGG/LIGAND, identify shared functional groups (e.g., brominated aromatic rings) and highlight differences in substituents (e.g., methoxy vs. ethoxy). This method aligns with biochemical relevance, such as predicting substrate specificity in enzymatic pathways .
(ii) Fingerprint-Based Similarity
Tanimoto coefficients calculated from substructure fingerprints (e.g., MACCS keys) quantify structural overlap. For example, the similarity score of 0.96 between this compound and its ethoxy analogue reflects conserved bromine and aldehyde groups but divergent alkoxy substituents .
(iii) Experimental Validation
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